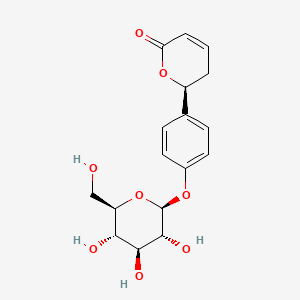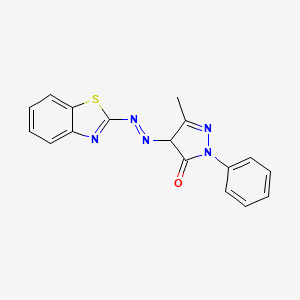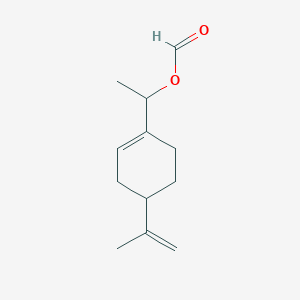
Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 300-436-4, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly known for its effectiveness in inhibiting the growth of bacteria, fungi, and yeasts, making it an essential component in many diagnostic reagents and other products requiring long shelf life and stability.
Vorbereitungsmethoden
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 involves the careful control of reaction conditions to ensure the purity and effectiveness of the final product.
Analyse Chemischer Reaktionen
ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:
Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolones back to their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Some of its applications include:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Used in the formulation of personal care products, paints, and coatings to prevent microbial growth and spoilage.
Wirkmechanismus
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
ProClin 300 is unique due to its combination of broad-spectrum antimicrobial activity, low toxicity, and stability. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
Kathon CG: A preservative containing a mixture of methylisothiazolinone and chloromethylisothiazolinone, used in personal care products and industrial applications.
Bronopol: A different type of preservative with antimicrobial activity, commonly used in cosmetics and pharmaceuticals. Compared to these compounds, ProClin 300 offers a balanced profile of effectiveness, safety, and ease of use, making it a preferred choice in many applications.
Eigenschaften
CAS-Nummer |
93940-41-1 |
|---|---|
Molekularformel |
C18H22Na2O6S2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
JVDBZXPNXKZBHM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)







